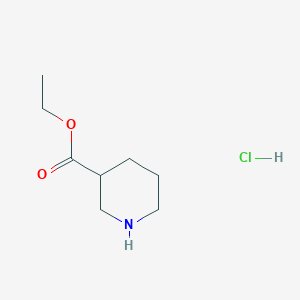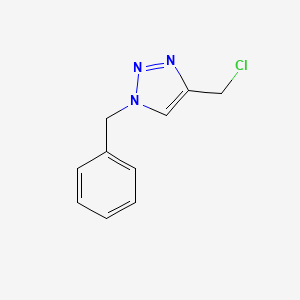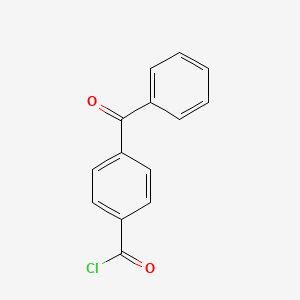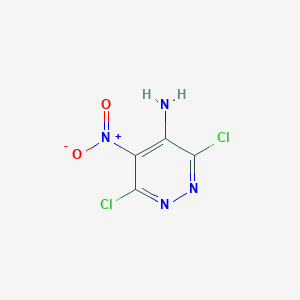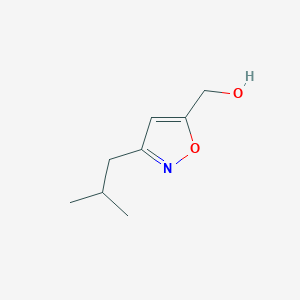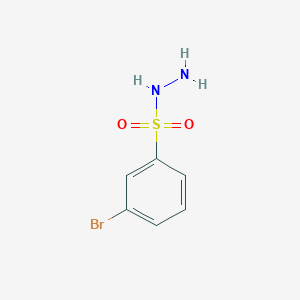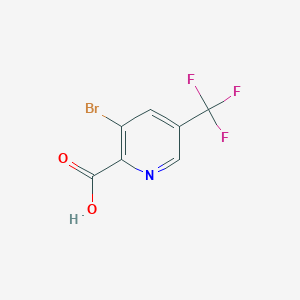
3-Bromo-5-(trifluoromethyl)picolinic acid
Overview
Description
“3-Bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It has a molecular weight of 270.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (270.01) and its IUPAC name (3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid) .
Scientific Research Applications
Synthesis of Functionalized Pyridines
3-Bromo-5-(trifluoromethyl)picolinic acid serves as a precursor in the synthesis of functionalized pyridines. One study highlights the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, showcasing its utility in preparing functionalized pyridine derivatives. This methodology has been applied to produce key intermediates for potent anticancer agents, such as Lonafarnib (Song et al., 2004).
Reactive Extraction of Picolinic Acid
Picolinic acid, closely related to this compound, is used in pharmaceuticals, herbicides, and metal salts production. A study on the reactive extraction of picolinic acid using nontoxic extractant and diluent systems highlights an effective separation technique to recover carboxylic acids from dilute aqueous solutions like fermentation broth, minimizing toxicity (Datta & Kumar, 2014).
Photocatalytic Activity in Coordination Polymers
5-(3,4-Dicarboxylphenyl)picolinic acid, a derivative of this compound, was used to assemble new coordination compounds with potential photocatalytic activity. These compounds were studied for their ability to degrade methylene blue, offering insights into the design of effective photocatalysts for environmental remediation (Gu et al., 2017).
Electrophosphorescence in Organic Light-Emitting Diodes (OLEDs)
The compound has also been utilized in the development of electrophosphorescent materials for OLED applications. A study discussed the synthesis of iridium complexes with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine, aiming to tune the luminescent color for efficient OLED devices (Zhang et al., 2010).
Catalysis and Organic Reactions
The application in catalysis and organic reactions is another significant area. For instance, 3-picolinic acid has been shown to catalyze the synthesis of tri- and tetrasubstituted imidazoles efficiently, highlighting its role as an organo-catalyst in promoting environmentally friendly synthetic processes (Munsur et al., 2020).
Safety and Hazards
The safety information for “3-Bromo-5-(trifluoromethyl)picolinic acid” includes hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to the catalysts or reagents involved in this reaction.
Mode of Action
The mode of action of 3-Bromo-5-(trifluoromethyl)picolinic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may interact with a palladium catalyst and an organoboron reagent. The palladium catalyst undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a part in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that the compound has good bioavailability.
Result of Action
Given its role in the Suzuki–Miyaura cross-coupling reaction , the compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be effectively carried out in a wide range of conditions.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethyl)picolinic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve hydrogen bonding, van der Waals forces, and electrostatic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and stress responses, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects are often observed, where a specific dosage is required to elicit a noticeable response. High doses of this compound can also result in toxic or adverse effects, including cellular damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites, thereby altering cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function. For instance, it may accumulate in specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, where it can affect protein folding and metabolic processes.
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOFXUWTIYTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514771 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959245-76-2 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




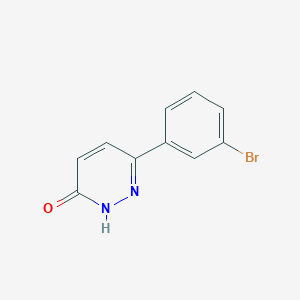
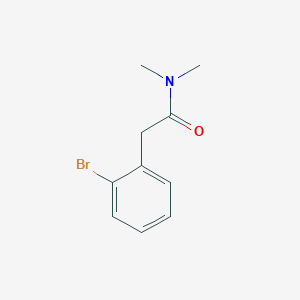

![Benzo[g]quinoxaline](/img/structure/B1338093.png)
